![molecular formula C22H18N2O5S B6531361 ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate CAS No. 923061-65-8](/img/structure/B6531361.png)
ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate, also known as “2-benzamido-1-benzothiophene-3-carboxylic acid ethyl ester”, is a chemical compound used in a wide range of scientific research applications. It is a white solid with a molecular weight of 370.45 g/mol and a melting point of 107-109 °C. The compound has been widely studied due to its potential uses in the biomedical, pharmaceutical and other scientific research fields.
Mechanism of Action
Target of Action
The primary target of this compound is Chinese hamster ovary cells (CHO cells) . These cells are often used in biological and medical research, due to their robustness and high productivity. They are particularly useful in the production of monoclonal antibodies .
Mode of Action
The compound interacts with its target cells by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . This results in an increase in monoclonal antibody production .
Biochemical Pathways
It is known that the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that the compound may affect the glycosylation pathway in cells.
Pharmacokinetics
It is known that the compound has a high metabolic stability on human liver microsomes This suggests that the compound may have good bioavailability
Result of Action
The primary result of the compound’s action is an increase in monoclonal antibody production in CHO cells . The compound achieves this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Advantages and Limitations for Lab Experiments
The use of ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate in laboratory experiments has several advantages. It is relatively stable and easy to handle, and it can be used in a variety of research applications. However, the compound can be toxic in high concentrations and should be handled with care.
Future Directions
The potential applications of ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate are numerous. Further research is needed to better understand the compound’s mechanisms of action and its potential therapeutic uses. Additionally, the compound could be used as a drug delivery system for other compounds, and its potential applications in other areas such as agriculture and industrial chemistry should be explored. Finally, further research is needed to determine the compound’s safety and toxicity profile.
Synthesis Methods
The most common method used to synthesize ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate is the reaction of 2-benzamido-1-benzothiophene-3-carboxylic acid and ethyl bromoacetate. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated by filtration.
Scientific Research Applications
Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a ligand for coordination chemistry, and as a catalyst for various chemical reactions. It has also been used as a probe for studying protein-ligand interactions and as a pharmaceutical intermediate for the synthesis of various drugs.
properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-2-29-22(28)19-15-5-3-4-6-16(15)30-21(19)23-20(27)13-7-9-14(10-8-13)24-17(25)11-12-18(24)26/h3-10H,2,11-12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULAHFSHOHOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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